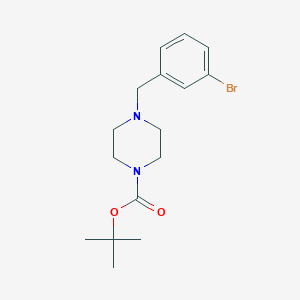

Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPMLLFLZWGTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701797 | |

| Record name | tert-Butyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865314-27-8 | |

| Record name | tert-Butyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's In-depth Technical Guide to Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate

This guide provides an in-depth technical overview of tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate, a key intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer insights into its synthesis, strategic applications, and quality control, grounded in established chemical principles.

Core Compound Identification and Properties

This compound is a mono-Boc-protected piperazine derivative. The presence of the tert-butyloxycarbonyl (Boc) group on one of the piperazine nitrogens serves a critical synthetic purpose: it deactivates this nitrogen, preventing it from undergoing further reactions and thus allowing for the selective functionalization of the second nitrogen atom. The 3-bromobenzyl moiety provides a stable yet reactive handle for a variety of subsequent chemical transformations, making this compound a versatile building block in the synthesis of complex molecules.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| CAS Number | 132983-53-6 | [1] |

| Molecular Formula | C₁₆H₂₃BrN₂O₂ | [1] |

| Molecular Weight | 355.27 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane and chloroform. | [1] |

| IUPAC Name | tert-butyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate | [1] |

Strategic Synthesis Methodologies

The synthesis of this compound can be approached through two primary, highly reliable methods. The choice between them often depends on the availability of starting materials, desired scale, and specific laboratory capabilities. Both pathways begin with the commercially available tert-butyl piperazine-1-carboxylate (1-Boc-piperazine).

Pathway A: Direct Alkylation via Nucleophilic Substitution

This is the most direct and frequently employed method. It leverages the nucleophilicity of the unprotected secondary amine on the 1-Boc-piperazine.

-

Mechanism: The lone pair of electrons on the secondary amine of 1-Boc-piperazine attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide. A non-nucleophilic base is required to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

-

Experimental Rationale: 3-Bromobenzyl bromide is an excellent electrophile due to the bromine atom's ability to stabilize the transition state of the Sₙ2 reaction. The choice of a hindered base like diisopropylethylamine (DIPEA) is crucial to prevent it from competing with the piperazine as a nucleophile. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve both reactants.[2]

Detailed Protocol (Pathway A):

-

To a solution of 1-Boc-piperazine (1.0 eq) in dichloromethane (DCM), add diisopropylethylamine (DIPEA) (1.5 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add a solution of 3-bromobenzyl bromide (1.05 eq) in DCM.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel.

Pathway B: Reductive Amination

This two-step, one-pot process offers an alternative when the corresponding aldehyde is more readily available or preferred over the benzyl halide.

-

Mechanism: The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of 1-Boc-piperazine and 3-bromobenzaldehyde. This intermediate is not isolated but is immediately reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final product.

-

Experimental Rationale: STAB is the reducing agent of choice for this transformation because it is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the iminium ion intermediate.[3][4] It is also more tolerant of mildly acidic conditions that can favor iminium ion formation and is generally safer to handle than other hydride reagents.[2]

Detailed Protocol (Pathway B):

-

Dissolve 1-Boc-piperazine (1.0 eq) and 3-bromobenzaldehyde (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Let the reaction proceed at room temperature overnight.

-

Monitor for the disappearance of starting materials by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash chromatography.

Diagram 1: Synthetic Pathways

Caption: Overview of the two primary synthetic routes.

Applications in Drug Discovery and Development

The utility of this compound lies in its carefully designed structure, which serves as a versatile scaffold for building a diverse range of more complex molecules. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[2][5]

-

The Boc-Protected Nitrogen: This group serves two functions. First, it ensures mono-alkylation of the piperazine core. Second, it can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), revealing a secondary amine that can be further functionalized at a later stage in a synthetic sequence.[6]

-

The 3-Bromobenzyl Group: The bromine atom on the phenyl ring is a key reactive site for carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it an ideal substrate for powerful cross-coupling reactions such as:

-

Suzuki Coupling: To introduce new aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: To form new C-N bonds with a wide variety of amines.

-

Sonogashira Coupling: To install alkyne functionalities.

-

This trifecta of features—a modifiable secondary amine (after deprotection), a core piperazine scaffold for favorable pharmacokinetic properties, and a reactive handle for cross-coupling—makes this compound a valuable starting point for generating libraries of compounds for screening against various biological targets, particularly in the development of kinase inhibitors and GPCR modulators.[2]

Diagram 2: Molecular Scaffolding Logic

Caption: Functional components and their synthetic potential.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is paramount before its use in subsequent synthetic steps. A combination of spectroscopic and chromatographic methods should be employed.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet around 1.4-1.5 ppm integrating to 9 protons (tert-butyl group).- Broad signals for the 8 piperazine protons, typically between 2.3-3.5 ppm.- A singlet for the benzylic CH₂ protons around 3.5 ppm.- A series of multiplets in the aromatic region (7.0-7.5 ppm) corresponding to the 4 protons of the 3-bromophenyl group. |

| ¹³C NMR | - A signal around 28.4 ppm for the methyl carbons of the Boc group.- A signal around 79.5 ppm for the quaternary carbon of the Boc group.- Signals for the piperazine and benzylic carbons in the 50-65 ppm range.- A signal around 122 ppm for the carbon bearing the bromine atom.- Multiple signals in the 125-140 ppm range for the aromatic carbons.- A signal around 154.7 ppm for the carbonyl carbon of the Boc group. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z ≈ 355.1 and 357.1 in an approximate 1:1 ratio, characteristic of a monobrominated compound. |

| HPLC | Purity should be ≥95%, typically assessed by peak area at a suitable UV wavelength (e.g., 254 nm). |

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from direct sunlight and heat.[1] The container should be tightly sealed to prevent moisture absorption and potential degradation.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[1]

This technical guide provides a comprehensive framework for understanding and utilizing this compound. By appreciating the rationale behind its synthesis and the strategic value of its functional groups, researchers can more effectively leverage this important building block in the pursuit of novel therapeutics.

References

-

Montanari, E., & Costantino, G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6649. [Link]

-

Bouling Chemical Co., Limited. (n.d.). This compound Supplier & Manufacturer China. Retrieved January 16, 2026, from [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

-

Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

- Repine, J. T., et al. (2007). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Rasayan J. Chem, 6(1), 1-5.

- Doyle, A. G., & Jacobsen, E. N. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(5), 1885-1895.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Patil, S. A., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Scientific Reports, 9, 13388. [Link]

- Ghorai, M. K., et al. (2015). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Organic Letters, 17(22), 5686–5689.

- Pápai, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Caira, M. R., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

- Krüger, B., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1378–1386.

- Ismaili, L., et al. (2022).

- Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

- Obniska, J., et al. (2010). Synthesis and anticonvulsant activity of new N-Mannich bases of spiro-succinimide and spiro-glutarimide derivatives. European Journal of Medicinal Chemistry, 45(5), 1845-1851.

- Reddit. (2023).

- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine. Retrieved January 16, 2026.

- Wünsch, B., et al. (2001). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. Archiv der Pharmazie, 334(11), 335-342.

- EPA. (n.d.).

- Johnson & Johnson. (n.d.). Development of Sodium Triacetoxyborohydride.

Sources

- 1. This compound Supplier & Manufacturer China | CAS 132983-53-6 | Product Details, Safety, Price & Quality Assurance [chemheterocycles.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 5. par.nsf.gov [par.nsf.gov]

- 6. jgtps.com [jgtps.com]

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate, a key building block in contemporary medicinal chemistry. Recognizing the critical role that a thorough understanding of a compound's physical and chemical characteristics plays in drug discovery and development, this document outlines not only the known properties of this molecule but also provides detailed, field-proven methodologies for their experimental determination and characterization.

Introduction: The Significance of this compound in Drug Discovery

This compound is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents. Its structure incorporates a piperazine ring, a common scaffold in many marketed drugs due to its ability to modulate solubility and interact with various biological targets. The presence of a Boc-protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen, a crucial feature for controlled, stepwise synthesis. Furthermore, the 3-bromobenzyl moiety provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of further molecular complexity and the exploration of diverse chemical space.

The piperazine ring is a fundamental basic nitrogen-containing group that can form multiple hydrogen bonds or ionic interactions, which is advantageous for modulating acid-base constants and fat-water partition coefficients. These features can enhance the basicity and water solubility of a molecule.[1]

A comprehensive understanding of the physicochemical properties of this intermediate is paramount for its effective use in multi-step syntheses, ensuring reproducibility, optimizing reaction conditions, and facilitating purification.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₃BrN₂O₂ | Bouling Chemical Co., Limited[2] |

| Molecular Weight | 355.27 g/mol | Bouling Chemical Co., Limited[2] |

| Appearance | Solid (usually white or off-white) | Bouling Chemical Co., Limited[2] |

| Solubility | Soluble in some organic solvents like dichloromethane and chloroform. | Bouling Chemical Co., Limited[2] |

Note: Specific quantitative data for melting point, boiling point, and solubility in various solvents are not consistently reported and should be determined experimentally.

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through the nucleophilic substitution of 3-bromobenzyl halide with tert-butyl piperazine-1-carboxylate (1-Boc-piperazine). This reaction is a standard method for the N-alkylation of piperazines.

General Synthesis Protocol

The following is a generalized, yet robust, protocol for the synthesis of the title compound, based on established methodologies for the alkylation of N-Boc-piperazine.

Diagram of the Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of tert-butyl piperazine-1-carboxylate (1.0 equivalent) in an anhydrous solvent such as acetonitrile or dimethylformamide (DMF), add a suitable base. Anhydrous potassium carbonate (2.0-3.0 equivalents) or a tertiary amine base like triethylamine (1.5-2.0 equivalents) are commonly employed to neutralize the hydrobromic acid byproduct.

-

Addition of Alkylating Agent: At room temperature and under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to a temperature between 50-80°C. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a solid base like potassium carbonate was used, it should be removed by filtration. The solvent is then removed under reduced pressure. The resulting residue is taken up in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and washed sequentially with water and brine to remove any remaining inorganic salts.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base: An excess of a non-nucleophilic base is crucial to drive the reaction to completion by scavenging the acid byproduct without competing with the piperazine nucleophile.

-

Inert Atmosphere: This prevents potential side reactions with atmospheric moisture and oxygen, particularly if sensitive reagents are used.

-

Excess Alkylating Agent: A slight excess of the benzyl bromide can help ensure complete consumption of the more valuable 1-Boc-piperazine. However, a large excess should be avoided to minimize the formation of quaternary ammonium salts.

-

Chromatographic Purification: This is a standard and effective method for separating the desired mono-alkylated product from any unreacted starting materials or potential di-alkylated byproducts.

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental procedures for determining the key physicochemical properties of the title compound.

Melting Point Determination

The melting point provides a quick and effective indication of a compound's purity. A sharp melting range (typically 0.5-1°C) is indicative of a pure substance, while a broad melting range suggests the presence of impurities.

Diagram of Melting Point Determination Workflow

Caption: Workflow for determining the melting point of an organic compound.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely ground to ensure uniform heat transfer.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Determination

Understanding a compound's solubility profile is essential for designing appropriate solvent systems for reactions, purification, and formulation.

Step-by-Step Methodology:

-

Initial Screening: In a series of small test tubes, add approximately 10-20 mg of the compound.

-

Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF)).

-

Observation: Agitate the tubes vigorously for 1-2 minutes at room temperature. Observe and record whether the compound is soluble, partially soluble, or insoluble.

-

Heating: For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently warm the mixture to assess for any increase in solubility.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the structure and identity of a synthesized compound.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.6 ppm) corresponding to the protons on the bromobenzyl ring. The splitting patterns will be characteristic of a 1,3-disubstituted benzene ring.

-

Benzyl Protons: A singlet at approximately δ 3.5 ppm for the two protons of the CH₂ group linking the aromatic ring to the piperazine nitrogen.

-

Piperazine Protons: Two sets of multiplets, typically broad, in the region of δ 2.3-3.5 ppm, corresponding to the eight protons of the piperazine ring. The protons on the carbons adjacent to the Boc-protected nitrogen will be shifted downfield compared to those adjacent to the benzylated nitrogen.

-

Tert-butyl Protons: A sharp singlet at approximately δ 1.4 ppm, integrating to nine protons, characteristic of the Boc protecting group.

-

-

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Several signals in the aromatic region (δ 120-140 ppm), including the carbon attached to the bromine atom (which will be shifted to a higher field).

-

Carbonyl Carbon: A signal around δ 155 ppm for the carbonyl carbon of the Boc group.

-

Tert-butyl Carbons: A signal around δ 80 ppm for the quaternary carbon and a signal around δ 28 ppm for the three methyl carbons of the Boc group.

-

Benzyl Carbon: A signal around δ 62 ppm for the benzylic CH₂ carbon.

-

Piperazine Carbons: Signals in the range of δ 40-55 ppm for the four distinct carbons of the piperazine ring.

-

4.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its isotopic distribution and fragmentation patterns.

-

Expected Mass Spectrum: The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). A common fragmentation would be the loss of the tert-butyl group or the entire Boc group.

4.3.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected IR Spectral Features:

-

C-H Stretching (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=O Stretching (Carbonyl): A strong absorption band around 1690 cm⁻¹ characteristic of the urethane carbonyl in the Boc group.

-

C-N Stretching: Bands in the region of 1000-1350 cm⁻¹.

-

C-O Stretching: Bands in the region of 1160-1250 cm⁻¹.

-

Aromatic C=C Bending: Overtone and combination bands in the 1650-2000 cm⁻¹ region and out-of-plane bending in the 675-900 cm⁻¹ region, which can be diagnostic of the substitution pattern of the aromatic ring.

-

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound.

-

Storage: The compound should be stored in a cool, dry place, away from direct sunlight and heat. It should be kept in a tightly sealed container to prevent moisture absorption and potential degradation.[2] Storage areas should be well-ventilated.

-

Handling: It is recommended to handle this compound in a well-ventilated area or a chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. The compound should be segregated from incompatible substances such as strong oxidizing agents and strong acids.[2]

Conclusion

This compound is a valuable intermediate in synthetic organic and medicinal chemistry. While detailed physicochemical data in the public domain is limited, this guide provides a framework for its synthesis and comprehensive characterization. The experimental protocols outlined herein are robust and widely applicable for the determination of its key properties. A thorough understanding and experimental validation of these properties are essential for its successful application in the development of novel therapeutics.

References

-

Bouling Chemical Co., Limited. This compound. [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

Sources

An In-depth Technical Guide to the Solubility of Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate

Abstract

Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecular architectures. A thorough understanding of its solubility is paramount for its effective use in chemical reactions, formulation development, and biological screening. This guide provides a comprehensive framework for characterizing the solubility of this compound. It moves from theoretical predictions based on physicochemical properties to detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals, offering the necessary technical detail to execute these protocols and interpret the resulting data with confidence.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is a fundamental physicochemical property that dictates the fate of a potential therapeutic candidate.[1][2][3] Poor aqueous solubility can lead to unreliable results in in-vitro assays, hinder formulation for in-vivo studies, and ultimately result in poor bioavailability.[2][4]

This compound, with its characteristic Boc-protected piperazine and bromobenzyl moieties, presents a unique solubility profile. The piperazine ring itself can enhance aqueous solubility, especially under acidic conditions, while the bulky, lipophilic tert-butoxycarbonyl (Boc) and bromobenzyl groups tend to decrease it.[5] This guide provides the theoretical grounding and practical methodologies required to precisely quantify the solubility of this intermediate, enabling its successful application in research and development pipelines.

Physicochemical Profile and Theoretical Solubility Predictions

While specific experimental solubility data for this compound is not extensively published, we can predict its behavior by examining its structural components and known physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Comment |

| Molecular Formula | C₁₆H₂₃BrN₂O₂ | [6] |

| Molecular Weight | 355.27 g/mol | [6] |

| Appearance | White to off-white solid | [6] |

| Predicted pKa | ~8.45 (for the free piperazine nitrogen) | Based on the pKa of N-Boc-piperazine.[7][8] |

| Predicted LogP | > 3.0 | The bromobenzyl and Boc groups significantly increase lipophilicity. |

Qualitative Solubility Forecast:

-

Aqueous Solvents (e.g., Water, PBS): Due to the high lipophilicity conferred by the Boc and bromobenzyl groups, solubility is expected to be low in neutral aqueous media. However, the presence of the basic piperazine nitrogen (pKa ~8.45) implies that solubility will be highly pH-dependent.[2][9] In acidic buffers (pH < 7), protonation of this nitrogen will form a cationic salt, which is expected to be significantly more water-soluble.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The compound is expected to exhibit good solubility in strong organic solvents like Dimethyl Sulfoxide (DMSO), a common practice for preparing stock solutions for high-throughput screening.[4][10][11]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is anticipated in alcohols, which can engage in hydrogen bonding with the piperazine nitrogens and carbonyl oxygen.

-

Nonpolar Solvents (e.g., Dichloromethane, Chloroform, Hexanes): The compound is likely soluble in chlorinated solvents like dichloromethane and chloroform.[6] Solubility in highly nonpolar solvents like hexanes is expected to be limited.

Experimental Determination of Solubility

To move beyond prediction, rigorous experimental measurement is essential. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[1][4][12]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput measurement that reflects the solubility of a compound under non-equilibrium conditions, typically after precipitating from a DMSO stock solution into an aqueous buffer.[1][4][12][13] This is often the first solubility assessment for new compounds.[1]

Caption: Workflow for a typical kinetic solubility assay.

-

Stock Solution Preparation: Accurately weigh the compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).[10][13]

-

Plate Preparation: Add the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells of a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells to reach the desired final concentration. The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effects.[10]

-

Incubation: Seal the plate and shake it at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[4][10]

-

Phase Separation: Separate the undissolved precipitate from the saturated solution. This is a critical step and can be achieved by either:

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a validated HPLC-UV method (see Section 4).[3][11] The solubility value is determined by comparing the peak area to a standard curve prepared from the DMSO stock solution.[4][10]

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution.[2][12][14] This method involves equilibrating an excess of the solid compound with the solvent over a longer period (typically 24 hours or more).[4][14]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. enamine.net [enamine.net]

- 5. connectjournals.com [connectjournals.com]

- 6. This compound Supplier & Manufacturer China | CAS 132983-53-6 | Product Details, Safety, Price & Quality Assurance [chemheterocycles.com]

- 7. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 8. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. pharmatutor.org [pharmatutor.org]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

stability of Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate

An In-depth Technical Guide to the Stability of Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate

Introduction

This compound is a key intermediate in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule's structure incorporates three distinct chemical moieties: a tert-butoxycarbonyl (Boc) protected piperazine ring, a benzyl group, and an aromatic bromine substituent. The stability of this intermediate is of paramount importance, as its degradation can lead to impurity formation, yield loss, and potential downstream complications in multi-step syntheses. Understanding its chemical behavior under various stress conditions is critical for developing robust manufacturing processes, establishing appropriate storage conditions, and ensuring the quality and purity of the final API.

This technical guide provides a comprehensive analysis of the stability profile of this compound. We will explore its intrinsic stability based on its structural components, delineate potential degradation pathways, provide detailed protocols for forced degradation studies, and discuss analytical methodologies for monitoring its stability. This document is intended for researchers, scientists, and drug development professionals who handle this molecule and require a deep, practical understanding of its chemical robustness.

Physicochemical Properties and Intrinsic Stability

The inherent stability of a molecule is dictated by its functional groups. This compound's structure presents several points of potential reactivity that must be considered.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₁₆H₂₃BrN₂O₂ | [1] |

| Molecular Weight | 355.27 g/mol | [1] |

| Appearance | Solid (usually white or off-white) | [1] |

| Solubility | Soluble in organic solvents like dichloromethane and chloroform. | [1] |

The three key structural components influencing its stability are:

-

The N-Boc Protecting Group: The tert-butoxycarbonyl group is a widely used amine protecting group. Its primary vulnerability is its lability under acidic conditions, which readily cleaves it to release the free amine, carbon dioxide, and isobutylene.[2][3] Conversely, the Boc group is generally stable to most bases and nucleophiles, providing a degree of predictability in its degradation profile.[2]

-

The Piperazine Ring: As a cyclic diamine, the piperazine moiety contains nucleophilic nitrogen atoms. These sites are susceptible to oxidation, which can lead to the formation of N-oxides. The ring structure itself can undergo thermal degradation, potentially through nucleophilic substitution (SN2) reactions that lead to ring-opening, a mechanism observed in studies of unsubstituted piperazine at elevated temperatures.[4]

-

The 3-Bromobenzyl Group: This moiety introduces two additional factors. The benzylic carbon-nitrogen bond can be a site of reactivity. More significantly, the carbon-bromine bond on the aromatic ring is susceptible to photolytic cleavage upon exposure to UV light, a common degradation pathway for halogenated aromatic compounds.

Potential Degradation Pathways

Based on the molecule's structure, four primary degradation pathways can be anticipated under stress conditions.

Acid-Catalyzed Hydrolysis

This is the most probable degradation pathway under acidic conditions. The reaction involves the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl group to form a stable tert-butyl carbocation. This results in the deprotection of the piperazine nitrogen.

Caption: Primary degradation via acid-catalyzed hydrolysis.

Oxidative Degradation

Exposure to oxidizing agents can target the nucleophilic nitrogen atoms of the piperazine ring and the benzylic carbon.

-

N-Oxidation: The lone pair of electrons on the piperazine nitrogens can be oxidized to form N-oxides. Oxidation could potentially occur at the N1 (Boc-protected) or N4 (benzylated) position.

-

Benzylic Oxidation: The benzylic C-H bond could be susceptible to oxidation, potentially leading to the formation of a ketone.

Thermal Degradation

At elevated temperatures, the piperazine ring is the most likely site of degradation. While the specific pathways for this substituted derivative are not documented, studies on piperazine itself show that degradation can proceed via SN2 reactions, leading to ring-opened products.[4][5] This is a more extreme degradation pathway, likely requiring significant energy input.

Photodegradation

Aryl halides are known to be sensitive to light, particularly in the UV spectrum. The primary photolytic pathway would involve the homolytic cleavage of the C-Br bond on the phenyl ring, generating radical species that could lead to a variety of secondary degradation products.

Forced Degradation Studies: A Practical Guide

Forced degradation studies, or stress testing, are essential for identifying likely degradation products and establishing the stability-indicating power of analytical methods.[6][7] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify impurities without completely destroying the parent molecule.[8]

Caption: General workflow for forced degradation studies.

Recommended Stress Conditions

The following table outlines starting conditions for stress testing. These should be optimized based on preliminary results to achieve the target degradation level.

| Stress Condition | Reagent/Condition | Temperature | Time | Notes |

| Acid Hydrolysis | 0.1 M HCl in H₂O/ACN (1:1) | 60 °C | 24-72 h | Expect significant degradation via Boc cleavage. |

| Base Hydrolysis | 0.1 M NaOH in H₂O/ACN (1:1) | 60 °C | 24-72 h | The Boc group is generally base-stable; less degradation is expected. |

| Oxidation | 3% H₂O₂ in H₂O/ACN (1:1) | Room Temp | 24 h | Protect from light. N-oxidation is a likely pathway. |

| Thermal | Solid state & in solution (ACN) | 80 °C | 7 days | Evaluates both solid-state and solution stability. |

| Photolytic | Solid state & in solution (ACN) | Room Temp | Per ICH Q1B | Expose to a light source producing combined visible and UV outputs. |

Experimental Protocols

A. Stock Solution Preparation:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).

B. Stress Sample Preparation:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60 °C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60 °C.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light.

-

Thermal (Solution): Place a sealed vial of the stock solution in an 80 °C oven.

-

Photolytic (Solution): Place a quartz vial of the stock solution in a photostability chamber. Run a dark control in parallel, wrapped in aluminum foil.

-

Controls: Prepare an unstressed control by diluting the stock solution to the final concentration and storing it at 4 °C.

C. Sample Analysis:

-

At designated time points, withdraw an aliquot from each stress condition.

-

For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

-

Dilute all samples (including controls) with the analytical mobile phase to a final concentration suitable for analysis (e.g., 0.1 mg/mL).

-

Analyze immediately using a validated stability-indicating analytical method.

Analytical Methodologies for Stability Assessment

A robust analytical method is required to separate the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[9]

High-Performance Liquid Chromatography (HPLC)

An HPLC method with UV detection is a practical and reliable choice for routine analysis and stability testing of N-Boc-piperazine derivatives. The bromobenzyl moiety provides a strong chromophore for sensitive UV detection.

| HPLC Parameter | Recommended Starting Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 20 min, hold, re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 220 nm and 254 nm |

| Injection Vol. | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification of unknown degradation products, LC-MS is indispensable. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, the molecular weights of degradation products can be determined, providing critical clues to their structures. This is essential for elucidating the degradation pathways discussed in Section 2.

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of this compound:

-

Storage: The compound should be stored in a cool, dry place, away from direct sunlight and heat sources.[1] It should be kept in a well-sealed, airtight container to prevent exposure to moisture and air.[1]

-

Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[1] Accidental contact with acidic substances can lead to rapid deprotection of the Boc group.

Conclusion

This compound is a molecule with a well-defined stability profile primarily governed by its N-Boc protecting group. The most significant liability is its susceptibility to acid-catalyzed hydrolysis, which leads to deprotection. It also demonstrates potential for degradation under oxidative and photolytic stress, targeting the piperazine ring and the bromophenyl moiety, respectively. Thermal degradation is possible but likely requires more forcing conditions. By understanding these pathways and employing systematic forced degradation studies coupled with robust HPLC and LC-MS analytical methods, researchers can effectively control for impurities, establish appropriate handling and storage protocols, and ensure the quality of this vital chemical intermediate in the drug development pipeline.

References

- An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives. (n.d.). BenchChem.

-

Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 91-99. Retrieved January 20, 2026, from [Link]

- A Technical Guide to the Thermogravimetric Analysis of Piperazine Derivatives. (n.d.). BenchChem.

- Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin.

-

Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045–9050. Retrieved January 20, 2026, from [Link]

- Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 92-106.

-

Nycz, J. E., et al. (2018). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 23(8), 2037. Retrieved January 20, 2026, from [Link]

- This compound Supplier & Manufacturer China. (n.d.). Bouling Chemical Co., Limited.

-

Rostami, A., et al. (2016). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ChemInform, 47(32). Retrieved January 20, 2026, from [Link]

- A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. (n.d.). BenchChem.

- Carpino, L. A., & L. A. Carpino. (1964). Carbamic acid, tert-butyl ester. Organic Syntheses, 44, 15.

- Klick, S., et al. (2005). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 29(3), 88-96.

-

tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Leggio, A., et al. (2014). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Tetrahedron Letters, 55(41), 5644-5647. Retrieved January 20, 2026, from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(23), 9045-9050. Retrieved January 20, 2026, from [Link]

- Jiskoot, W., et al. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 25(11).

-

Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Retrieved January 20, 2026, from [Link]

- Shinde, S. L., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5143-5149.

-

Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

- Reddy, G. S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 463-470.

- Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.

Sources

- 1. This compound Supplier & Manufacturer China | CAS 132983-53-6 | Product Details, Safety, Price & Quality Assurance [chemheterocycles.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. sites.utexas.edu [sites.utexas.edu]

- 5. researchgate.net [researchgate.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

A Technical Guide to the Spectral Characteristics of Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate

This in-depth technical guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the compound tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on foundational spectroscopic principles and spectral data from analogous structures. The focus is on the causality behind spectral features, providing a framework for the interpretation and verification of this and related molecular structures.

Introduction

This compound is a bifunctional organic molecule that incorporates a piperazine ring, a common scaffold in medicinal chemistry, protected by a tert-butoxycarbonyl (Boc) group and substituted with a 3-bromobenzyl moiety. The piperazine ring is a privileged structure in drug discovery, known for its ability to modulate the physicochemical properties of a molecule, such as solubility and basicity. The Boc protecting group is frequently employed to mask the reactivity of one of the piperazine nitrogens during multi-step syntheses, allowing for selective functionalization of the other nitrogen. The 3-bromobenzyl group provides a site for further chemical modification, for example, through cross-coupling reactions.

Accurate characterization of such molecules is paramount in chemical synthesis and drug development to confirm identity, purity, and structure. NMR and MS are indispensable tools for this purpose. This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectra of the title compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts (δ) for this compound in a deuterated chloroform (CDCl₃) solvent are detailed below.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (4H) | 7.15 - 7.50 | Multiplet | 4H |

| Benzylic (2H) | ~3.50 | Singlet | 2H |

| Piperazine (4H, adjacent to N-Boc) | ~3.40 | Triplet | 4H |

| Piperazine (4H, adjacent to N-benzyl) | ~2.40 | Triplet | 4H |

| tert-Butyl (9H) | ~1.45 | Singlet | 9H |

Interpretation and Rationale

-

Aromatic Protons: The four protons on the bromobenzyl group are expected to appear in the aromatic region of the spectrum (typically 7.0-8.0 ppm). The bromine atom is an electron-withdrawing group, which will deshield the aromatic protons, shifting them downfield. The substitution pattern (meta) will lead to a complex multiplet.

-

Benzylic Protons: The two protons of the methylene group connecting the aromatic ring to the piperazine nitrogen are expected to appear as a singlet around 3.50 ppm. Their proximity to the electron-withdrawing aromatic ring and the nitrogen atom causes a downfield shift.

-

Piperazine Protons: The piperazine ring has two sets of chemically non-equivalent protons. The four protons on the carbons adjacent to the nitrogen atom bearing the Boc group are expected to be deshielded by the electron-withdrawing effect of the carbonyl group and will likely appear as a triplet around 3.40 ppm. The four protons on the carbons adjacent to the nitrogen atom attached to the benzyl group will be in a more electron-rich environment and are expected to appear as a triplet further upfield, around 2.40 ppm.

-

tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and are expected to appear as a sharp singlet at approximately 1.45 ppm. This upfield chemical shift is characteristic of aliphatic protons shielded from electron-withdrawing groups.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound in CDCl₃ are presented below.

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~154.7 |

| Aromatic (C-Br) | ~122.5 |

| Aromatic (CH) | 126.0 - 131.0 |

| Aromatic (quaternary) | ~140.0 |

| Quaternary (tert-Butyl) | ~79.5 |

| Benzylic (CH₂) | ~62.5 |

| Piperazine (adjacent to N-Boc) | ~53.0 |

| Piperazine (adjacent to N-benzyl) | ~44.0 |

| Methyl (tert-Butyl) | ~28.4 |

Interpretation and Rationale

-

Carbonyl Carbon: The carbonyl carbon of the Boc group is highly deshielded due to the double bond to oxygen and is expected to appear significantly downfield, around 154.7 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts. The carbon atom directly attached to the bromine (C-Br) is expected around 122.5 ppm. The other aromatic CH carbons will appear in the range of 126.0 to 131.0 ppm. The quaternary carbon to which the benzyl group is attached will be further downfield, around 140.0 ppm.

-

Quaternary and Methyl Carbons of the tert-Butyl Group: The quaternary carbon of the tert-butyl group is expected around 79.5 ppm, and the three equivalent methyl carbons will appear upfield at approximately 28.4 ppm.

-

Benzylic Carbon: The carbon of the benzylic methylene group will be found around 62.5 ppm.

-

Piperazine Carbons: The carbons of the piperazine ring will have different chemical shifts depending on their nitrogen substituent. The carbons adjacent to the Boc-protected nitrogen are expected around 53.0 ppm, while those adjacent to the benzyl-substituted nitrogen will be slightly more shielded, appearing around 44.0 ppm.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₁₆H₂₃BrN₂O₂), the expected monoisotopic mass is approximately 354.09 g/mol .

Expected Molecular Ion Peak

In an electrospray ionization (ESI) mass spectrum, the compound is expected to be detected as the protonated molecule, [M+H]⁺, at an m/z of approximately 355.10. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Predicted Fragmentation Pattern

The molecule is expected to fragment in a predictable manner under MS conditions. The most likely fragmentation pathways are:

-

Loss of the tert-Butyl Group: A common fragmentation for Boc-protected amines is the loss of the tert-butyl group as isobutylene (56 Da), leading to a fragment ion.

-

Loss of the Boc Group: The entire Boc group (100 Da) can be lost.

-

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the piperazine nitrogen is a favorable fragmentation pathway, which would result in a bromotropylium ion.

Experimental Protocols

The following are standard protocols for acquiring NMR and MS data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans should provide a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A standard proton-decoupled pulse sequence with a 30° pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024) will be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

ESI-MS Acquisition: Infuse the sample solution into an electrospray ionization mass spectrometer. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow

The Strategic Utility of Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate stands as a pivotal molecular scaffold in the landscape of medicinal chemistry. Its strategic design, incorporating a mono-protected piperazine ring and a reactive bromobenzyl moiety, offers a versatile platform for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth analysis of its core function as a synthetic intermediate, detailing its chemical properties, characteristic analytical profile, and its application in the construction of pharmacologically active agents, particularly those targeting central nervous system (CNS) receptors. We will explore the causality behind its synthetic utility, provide validated experimental protocols for its modification, and present a forward-looking perspective on its potential in contemporary drug discovery programs.

Introduction: The Architectural Logic of a Privileged Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its two nitrogen atoms provide opportunities for tuning physicochemical properties such as solubility and basicity, and for establishing critical interactions with biological targets.[2] The subject of this guide, this compound, is a highly functionalized derivative designed for maximum synthetic utility.

The molecule's design incorporates two key features:

-

The Tert-butoxycarbonyl (Boc) Protecting Group: This sterically bulky carbamate protects one of the piperazine nitrogens, preventing its participation in reactions and allowing for selective functionalization at the otherwise equivalent N4 nitrogen.[2] This directed reactivity is fundamental to building complex molecules in a controlled, stepwise manner.

-

The 3-Bromobenzyl Moiety: The bromine atom on the benzyl ring serves as a versatile synthetic handle. As an aryl halide, it is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at this position.[3]

This strategic combination makes this compound a valuable starting material for generating libraries of novel compounds aimed at various biological targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is essential for its effective application in synthesis.

| Property | Value |

| Molecular Formula | C₁₆H₂₃BrN₂O₂ |

| Molecular Weight | 355.27 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

| Storage | Store in a cool, dry place away from light and strong oxidizing agents in a well-sealed container.[3] |

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the structure and purity of this compound. The expected chemical shifts are influenced by the electron-withdrawing effects of the bromine and the carbamate group, as well as the overall molecular structure.

¹H NMR (Proton NMR): The proton spectrum provides a clear map of the hydrogen atoms in the molecule.

-

Boc Group: A characteristic sharp singlet peak is observed around 1.46 ppm , integrating to 9 protons.[4]

-

Piperazine Ring Protons: Two sets of multiplets are typically seen. The four protons on the carbons adjacent to the Boc-protected nitrogen appear around 3.40-3.50 ppm . The four protons on the carbons adjacent to the benzyl-substituted nitrogen are found slightly upfield, around 2.35-2.45 ppm .

-

Benzyl CH₂: The two benzylic protons, situated between the piperazine ring and the aromatic ring, typically appear as a singlet at approximately 3.45-3.55 ppm .

-

Aromatic Protons: The protons on the brominated benzene ring will appear in the aromatic region (7.10-7.50 ppm ). Due to the meta-substitution pattern, a complex multiplet pattern is expected.

¹³C NMR (Carbon-13 NMR): The carbon spectrum complements the proton data, showing distinct signals for each carbon environment.

-

Boc Group: The quaternary carbon of the tert-butyl group appears around 28.4 ppm , and the carbamate carbonyl carbon is significantly downfield, around 154.7 ppm . The carbon of the C(CH₃)₃ group is observed near 80.0 ppm .

-

Piperazine Ring Carbons: The carbons adjacent to the Boc-protected nitrogen are typically found around 44.0 ppm , while the carbons adjacent to the benzyl-substituted nitrogen appear further downfield, around 53.0 ppm .

-

Benzyl CH₂: The benzylic carbon signal is expected around 62.5 ppm .

-

Aromatic Carbons: The six carbons of the benzene ring will produce signals in the 122-140 ppm range. The carbon directly attached to the bromine atom (C-Br) will be in the lower end of this range (around 122.6 ppm ), while the carbon attached to the benzyl group (C-CH₂) will be near the higher end (around 140.0 ppm ).

Core Function: A Versatile Intermediate for CNS-Targeted Drug Discovery

The primary function of this compound is to serve as a versatile building block for the synthesis of pharmacologically active molecules, particularly ligands for dopamine and sigma receptors, which are critical targets in the treatment of various neurological and psychiatric disorders.[5][6]

Rationale for Targeting Dopamine and Sigma Receptors

-

Dopamine Receptors: These G-protein-coupled receptors are central to numerous brain functions, including motor control, motivation, and reward. Dysregulation of dopamine signaling is implicated in conditions like Parkinson's disease, schizophrenia, and addiction.[5] Arylpiperazine derivatives are a well-established class of dopamine receptor ligands.[7]

-

Sigma Receptors: These unique receptor proteins, with subtypes σ₁ and σ₂, are involved in a wide range of cellular functions and are implicated in pain, neuroprotection, and cancer.[6][8] The development of selective sigma receptor ligands is an active area of research for novel therapeutics.

The 3-bromobenzyl moiety of the title compound provides a key point of diversification for synthesizing libraries of compounds to screen against these receptors.

Key Synthetic Transformations and Experimental Protocols

The true power of this intermediate is realized through its application in palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds at the site of the bromine atom.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming a bond between the bromobenzyl group and a variety of organoboron reagents (e.g., boronic acids or esters). This allows for the introduction of new aryl, heteroaryl, or alkyl groups, significantly expanding the chemical diversity of the resulting molecules.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Catalyst and Solvent Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (3 mol%), followed by a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

The choice of catalyst, ligand, base, and solvent system is critical and may require optimization depending on the specific boronic acid used.

Buchwald-Hartwig Amination: Crafting New C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. In the context of our title compound, this reaction allows for the coupling of the bromobenzyl moiety with a wide range of primary or secondary amines, amides, or carbamates. This is particularly useful for synthesizing molecules where a nitrogen-containing group is a key pharmacophoric element.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Exemplary Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: To a flame-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).

-

Reagent Addition: Evacuate and backfill the tube with argon. Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent, such as toluene or dioxane, via syringe.

-

Reaction Execution: Seal the tube and heat the mixture in a preheated oil bath (typically 100-110 °C) with vigorous stirring. Monitor the reaction's progress.

-

Work-up and Purification: After cooling, quench the reaction carefully, perform an aqueous work-up, and extract the product with an organic solvent. Purify the final compound using flash column chromatography.

The selection of the palladium precursor, ligand, and base is crucial for achieving high yields and depends heavily on the nature of the amine coupling partner.

Conclusion and Future Perspectives

This compound is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its carefully designed structure provides medicinal chemists with a reliable and versatile starting point for the synthesis of novel ligands targeting key CNS receptors. The ability to readily modify the bromobenzyl moiety through robust and well-understood cross-coupling chemistry allows for the rapid generation of compound libraries, accelerating the structure-activity relationship (SAR) studies that are essential for identifying promising new therapeutic candidates. As our understanding of the complex neurobiology of CNS disorders continues to grow, the demand for novel chemical matter to probe these systems will increase. Intermediates like this compound will undoubtedly play a crucial role in meeting this demand, enabling the development of the next generation of precisely targeted and effective medicines.

References

-

Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC - PubMed Central. [Link]

-

Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]. PubMed. [Link]

-

Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. MDPI. [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

-

Synthesis and characterization of selective dopamine D₂ receptor ligands using aripiprazole as the lead compound. PubMed. [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC - PubMed Central. [Link]

-

Novel sigma receptor ligands: synthesis and biological profile. PubMed. [Link]

-

Identification of Regions of the sigma-1 Receptor Ligand Binding Site Using a Novel Photoprobe. PubMed. [Link]

-

Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. PMC - PubMed Central. [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

-

tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452. PubChem. [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. CAS#:1260601-90-8 | tert-Butyl (S)-3-(4-bromobenzyl)piperazine-1-carboxylate | Chemsrc [chemsrc.com]

- 3. This compound Supplier & Manufacturer China | CAS 132983-53-6 | Product Details, Safety, Price & Quality Assurance [chemheterocycles.com]

- 4. researchgate.net [researchgate.net]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate | C12H23BrN2O2 | CID 15946517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. web.pdx.edu [web.pdx.edu]

- 8. compoundchem.com [compoundchem.com]

Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate as a chemical intermediate

An In-Depth Technical Guide to Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple procedural lists to explore the rationale behind its synthesis, its versatile reactivity, and its strategic importance in constructing complex molecular architectures for therapeutic applications.

Introduction: The Strategic Value of a Bifunctional Scaffold

This compound (Molecular Formula: C₁₆H₂₃BrN₂O₂, Molecular Weight: 355.27 g/mol ) is a bifunctional organic compound that has emerged as a critical building block in medicinal chemistry.[1][2] Its structure is deceptively simple, yet it masterfully combines two key features that enable extensive molecular diversification:

-

A Boc-Protected Piperazine Moiety: The piperazine ring is a privileged scaffold in drug design, particularly for central nervous system (CNS) agents and kinase inhibitors, due to its ability to improve pharmacokinetic properties like solubility and oral bioavailability.[3] The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is crucial. It deactivates this nitrogen, preventing unwanted side reactions and allowing chemists to selectively functionalize the other nitrogen. The Boc group is also prized for its stability in a wide range of reaction conditions and its clean, straightforward removal under acidic conditions.

-

A Halogenated Aromatic Ring: The 3-bromobenzyl group provides a reactive handle in the form of an aryl bromide. This bromine atom is perfectly positioned for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.

This dual functionality allows for a modular and sequential approach to synthesizing complex target molecules, making it an invaluable tool for building chemical libraries and optimizing lead compounds in drug discovery programs.

Physicochemical Properties & Handling

A clear understanding of the physical and safety properties of an intermediate is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 132983-53-6 | [1] |

| Molecular Formula | C₁₆H₂₃BrN₂O₂ | [1] |

| Molecular Weight | 355.27 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents like dichloromethane and chloroform. | [1] |

| Purity | Typically >95%, dependent on the synthesis method. | [1] |

Safety, Storage, and Handling

As with any laboratory chemical, proper handling is paramount. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, data from structurally similar brominated and Boc-protected piperazine compounds provide clear guidance.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4]

-

Storage: Store the compound in a cool, dry place, away from direct sunlight and heat sources.[1] It should be kept in a tightly sealed container to prevent moisture absorption and degradation.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous and potentially hazardous reactions.[1][4]

-

Disposal: Dispose of the chemical and its container in accordance with approved local, regional, and national waste disposal regulations.[6]

Synthesis: A Deliberate and Controlled Approach

The most common and logical synthesis of this compound is via a nucleophilic substitution reaction. This process involves the N-alkylation of the unprotected secondary amine of tert-butyl piperazine-1-carboxylate (commonly known as 1-Boc-piperazine) with 1-bromo-3-(bromomethyl)benzene.

Diagram 1: Synthetic Workflow

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Representative)

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add tert-butyl piperazine-1-carboxylate (1.0 eq.).[7]

-

Dissolution: Dissolve the starting material in a suitable anhydrous polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (2.5 eq.) or triethylamine (1.5 eq.). The choice of a carbonate base is often preferred for its ease of removal during workup.

-

Reagent Addition: Add 1-bromo-3-(bromomethyl)benzene (1.0-1.2 eq.) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the mixture with water. If DMF was used as the solvent, a larger volume of water will be needed.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining base and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Causality in Experimental Design

-

Why a Boc Protecting Group? Piperazine itself has two reactive secondary amines. Attempting to mono-alkylate it directly is challenging and often leads to a mixture of mono- and di-alkylated products, as well as potential polymerization. The Boc group effectively "masks" one nitrogen, ensuring that the alkylation occurs predictably at the single available site.[8]

-

Why an Aprotic Solvent? Solvents like acetonitrile or DMF are ideal because they readily dissolve the reactants but do not participate in the reaction (unlike protic solvents like water or alcohols, which could compete as nucleophiles).

-

Why a Non-Nucleophilic Base? The base is required to deprotonate the secondary amine of the Boc-piperazine, making it a more potent nucleophile. A non-nucleophilic base like K₂CO₃ or Et₃N is used to prevent it from competing with the piperazine in reacting with the electrophilic bromobenzyl bromide.

Reactivity and Applications in Drug Synthesis

The true power of this intermediate lies in its ability to undergo sequential and orthogonal reactions at its two distinct functional handles.